molecular formula C12H14BrN B8515557 3-(4-Bromobutyl)-1h-indole

3-(4-Bromobutyl)-1h-indole

Cat. No.: B8515557
M. Wt: 252.15 g/mol
InChI Key: ZMEDIPHPVZBLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indole (B1671886) Heterocycles in Contemporary Synthetic Chemistry

The indole nucleus is a privileged structural motif found in a multitude of biologically active compounds, including alkaloids, neurotransmitters, and synthetic drugs. abap.co.inbiosynth.com This prevalence has rendered the development of novel and efficient methods for the synthesis and functionalization of indoles a paramount objective in modern organic chemistry. openmedicinalchemistryjournal.com The indole framework's capacity to engage in a wide range of chemical transformations allows chemists to generate extensive libraries of compounds for drug discovery and materials science applications. numberanalytics.com

The inherent reactivity of the indole ring, particularly at the C3 position, makes it a nucleophilic powerhouse, readily participating in electrophilic substitution reactions. rsc.org This characteristic has been historically exploited for the introduction of various functional groups. However, contemporary synthetic chemistry demands more intricate and selective modifications, pushing the boundaries of traditional methods.

Overview of Strategic Functionalization Approaches for Indole Systems

The functionalization of the indole scaffold is a dynamic area of research, with strategies evolving from classical electrophilic substitutions to highly selective modern techniques. researchgate.net Key approaches include:

Electrophilic Substitution: This fundamental reaction typically occurs at the C3 position due to the high electron density of the pyrrole (B145914) ring. rsc.org

N-Functionalization: The indole nitrogen can be readily alkylated or acylated, which not only introduces new functionalities but also influences the reactivity of the indole ring itself.

C-H Functionalization: Direct C-H activation has revolutionized indole chemistry, enabling the selective introduction of substituents at positions that were previously difficult to access, such as C2, C4, C5, C6, and C7. nih.govacs.org This approach often employs transition metal catalysts and directing groups to achieve high regioselectivity. nih.govacs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, among others, have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring.

Cycloaddition Reactions: Indoles can participate in various cycloaddition reactions, serving as versatile building blocks for the synthesis of complex heterocyclic systems. bohrium.com

These strategies, often used in combination, provide a powerful toolkit for the precise and efficient construction of complex indole-containing molecules.

Contextualization of Bromoalkyl Indoles as Essential Building Blocks in Organic Synthesis

Within the diverse family of indole derivatives, bromoalkyl indoles, such as 3-(4-bromobutyl)-1H-indole, represent a class of exceptionally useful synthetic intermediates. The presence of a bromoalkyl chain provides a reactive handle for a variety of subsequent transformations. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functionalities.

The synthesis of this compound itself can be achieved through several routes. A common method involves the reaction of indole with 1,4-dibromobutane (B41627) in the presence of a base. Another approach is the reaction of indole-3-acetic acid with a reducing agent followed by bromination.

The utility of this compound is demonstrated in its application in the synthesis of more complex heterocyclic structures. For instance, it has been used in rhodium-catalyzed reactions to form azepino-, azocino-, and azonino[2,3-b:4,5-b′]diindoles. acs.org Furthermore, it serves as a precursor for creating bisindolylmethanes and other pharmacologically relevant compounds. arkat-usa.org The butyl chain provides a flexible linker, which is a desirable feature in the design of molecules intended to interact with biological targets.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C12H14BrN
Appearance Not specified in provided results
Solubility Not specified in provided results

Table 2: Synthetic Applications of this compound

Reaction TypeReagentsProduct ClassReference
Rhodium-catalyzed reaction3-diazoindolin-2-imines, DBUAzepino-, azocino-, and azonino[2,3-b:4,5-b′]diindoles acs.org
Reaction with aldehydesp-Chlorobenzaldehyde, DBDMHBisindolylmethanes arkat-usa.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

3-(4-bromobutyl)-1H-indole

InChI

InChI=1S/C12H14BrN/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h1-2,6-7,9,14H,3-5,8H2

InChI Key

ZMEDIPHPVZBLSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCCBr

Origin of Product

United States

Synthetic Methodologies for 3 4 Bromobutyl 1h Indole and Analogous Structures

Direct Alkylation Approaches to the Indole (B1671886) Core

Direct alkylation of the indole nucleus with a bromoalkyl moiety is a primary strategy for synthesizing bromoalkyl indoles. However, controlling the regioselectivity between the N1 and C3 positions is a significant challenge due to the comparable nucleophilicity of these sites. researchgate.netnih.gov The C3 position is generally more nucleophilic and prone to electrophilic attack, but under certain conditions, N-alkylation can be favored. researchgate.netnih.gov

The reaction of indole with ω-dibromoalkanes, such as 1,4-dibromobutane (B41627), can lead to the formation of N-alkylated products. This reaction is typically carried out under basic conditions to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. The resulting indolide anion then attacks one of the electrophilic carbon atoms of the dibromoalkane.

A common procedure involves the use of a strong base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). latrobe.edu.au The use of a phase-transfer catalyst, for instance, tetrabutylammonium (B224687) iodide (TBAI), can enhance the reaction rate and yield by facilitating the transfer of the indolide anion to the organic phase. latrobe.edu.au While this method is effective for producing 1-(4-bromobutyl)-1H-indole, achieving selectivity for the N1 position over the C3 position is paramount and can be influenced by the choice of base, solvent, and counter-ion. latrobe.edu.augoogle.com

Table 1: Conditions for N-Alkylation of Indole with 1,4-Dibromobutane This table is interactive and you can sort or filter the data.

Base Solvent Catalyst Product Purity/Yield Reference
Potassium Hydroxide (KOH) Dimethylformamide (DMF) Tetrabutylammonium Iodide (TBAI) 1-(4-Bromobutyl)-1H-indole Not specified latrobe.edu.au
Sodium Hydride (NaH) Acetonitrile (B52724) None specified 1-(4-Bromobutyl)-1H-indole Not specified latrobe.edu.au
Cesium Carbonate (Cs₂CO₃) Acetonitrile (MeCN) None specified N1-alkylated indoles Good yields researchgate.net

Direct C3-alkylation of the indole core with a simple haloalkane like 1,4-dibromobutane is a challenging transformation. nih.govcardiff.ac.uk The reaction often lacks selectivity and can result in a mixture of N-alkylated, C3-alkylated, and C3,N-dialkylated products. Friedel-Crafts alkylation, a classic method for C-C bond formation, can be applied to indoles, but acylation is often more successful and regioselective than alkylation. nih.govlatrobe.edu.aumdpi.comresearchgate.net Lewis acid catalysts are typically required to activate the alkylating agent. researchgate.net

The direct C3-alkylation of indoles with simple alkyl halides is often not synthetically useful due to low reactivity or the formation of complex product mixtures. nih.gov For instance, reactions with methyl iodide can lead to mixtures of N- and C-methylation depending on the indole substitution pattern. nih.gov More advanced catalytic systems, often employing transition metals or specific borane (B79455) catalysts, have been developed to achieve selective C3-alkylation, typically using alcohols or amine-based alkylating agents rather than simple alkyl halides. nih.govcardiff.ac.uk Therefore, direct C3-alkylation with a bromobutyl group generally requires a multi-step approach, as detailed in the following sections.

Multi-Step Synthesis and Precursor Modifications for Bromoalkyl Indoles

Due to the challenges in controlling regioselectivity in direct alkylations, multi-step synthetic routes are often preferred for the unambiguous preparation of 3-(4-bromobutyl)-1H-indole. These methods involve the initial synthesis of a C3-functionalized indole precursor, followed by modifications to construct the bromobutyl side chain.

One versatile multi-step approach begins with a readily available indole intermediate, such as indole-3-carbaldehyde. This precursor allows for the controlled construction of the four-carbon chain at the C3 position.

A potential synthetic sequence could involve:

Reduction of the Aldehyde: Indole-3-carbaldehyde can be reduced to indole-3-methanol using a reducing agent like potassium borohydride (B1222165) (KBH₄) in ethanol. google.com

Conversion to a Halide: The resulting alcohol is then converted to a more reactive intermediate, such as 3-(chloromethyl)-1H-indole or 3-(bromomethyl)-1H-indole.

Chain Extension: The halide can then be used in a chain-extension reaction, for example, a malonic ester synthesis. Reaction with diethyl malonate followed by hydrolysis, decarboxylation, and subsequent reduction of the resulting carboxylic acid would yield 3-(3-hydroxypropyl)-1H-indole.

Final Functionalization: This alcohol could then be extended by one carbon and converted to the final bromobutyl product through standard functional group transformations.

This stepwise approach, while longer, provides excellent control over the final structure, ensuring the butyl chain is exclusively at the C3 position.

A highly effective and common strategy for synthesizing this compound involves the preparation and subsequent modification of key intermediates like indole-3-butyric acid (IBA) or the corresponding alcohol.

One prominent pathway is the synthesis of IBA, which can be achieved by reacting indole with γ-butyrolactone at high temperatures. rooting-hormones.comgoogle.com The resulting indole-3-butyric acid is a stable, crystalline solid that can be purified and then converted to the target compound. wikipedia.org The conversion of the carboxylic acid functional group to the bromobutyl chain typically involves two steps:

Reduction of the Carboxylic Acid: The carboxylic acid group of IBA is reduced to a primary alcohol, yielding 3-(4-hydroxybutyl)-1H-indole. This reduction can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Bromination of the Alcohol: The terminal hydroxyl group of 3-(4-hydroxybutyl)-1H-indole is then substituted with bromine. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (the Appel reaction).

Table 2: Representative Multi-Step Synthesis Pathways This table is interactive and you can sort or filter the data.

Starting Material(s) Key Intermediate Key Transformation(s) Final Product Reference

Another powerful method involves the use of organometallic intermediates. Indole can be converted into its Grignard reagent, indolylmagnesium bromide, by reaction with a Grignard reagent like ethylmagnesium bromide. This nucleophilic indole species can then be reacted with an excess of 1,4-dibromobutane. google.com The Grignard reagent will preferentially attack one of the electrophilic carbons of the dibromobutane, displacing a bromide ion and forming the C3-C bond, leading directly to this compound. Careful control of reaction conditions is necessary to avoid side reactions, such as reaction at the indole nitrogen or double alkylation. doubtnut.comyoutube.comvedantu.comyoutube.comyoutube.com

Reactivity and Mechanistic Investigations of 3 4 Bromobutyl 1h Indole

Reactions of the Indole (B1671886) Nucleus

The indole ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, exhibits a rich and varied reactivity profile, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns on the Indole Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Theoretical and experimental studies have unequivocally established that electrophilic aromatic substitution on the indole ring preferentially occurs at the C-3 position of the pyrrole moiety. This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation (the Wheland intermediate or arenium ion) formed during the substitution process.

Attack at the C-3 position results in a carbocation that is stabilized by resonance, where the positive charge is delocalized over the C-2 atom and the nitrogen atom, crucially without disrupting the aromatic sextet of the benzene ring. In contrast, electrophilic attack at the C-2 position leads to an intermediate where the aromaticity of the benzenoid ring is lost, resulting in a less stable intermediate. Attack on the benzene ring is also disfavored as the pyrrole ring is significantly more electron-rich and thus more activated towards electrophiles.

Regioselective Functionalization at C-2, C-3, and Benzene Annulus Positions

While the C-3 position is the most electronically favored site for electrophilic substitution, regioselective functionalization at other positions of the indole nucleus is achievable through various synthetic strategies.

With the C-3 position already occupied by the 4-bromobutyl group in 3-(4-bromobutyl)-1H-indole, electrophilic attack is directed to other positions. Functionalization at the C-2 position can be achieved, particularly if the C-3 substituent is not excessively bulky. Furthermore, the use of directing groups, often attached to the indole nitrogen, can steer electrophiles to specific positions on the benzene ring (the benzene annulus), including C-4, C-5, C-6, and C-7. For instance, rhodium-catalyzed C-H functionalization has been shown to be effective for the regioselective introduction of substituents at the C-7 position of N-pivaloylindoles.

Recent advances have also demonstrated methods for the direct arylation of the benzenoid moiety of indoles, providing access to a range of substituted derivatives that were previously challenging to synthesize.

Halogenation Reactions of Indole Systems

The halogenation of indoles is a well-established transformation. For indoles with an unsubstituted C-3 position, halogenation with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) proceeds readily and selectively at C-3.

In the case of this compound, where the C-3 position is blocked, halogenation is expected to occur at the next most activated position, which is typically the C-2 position. However, halogenation can also be directed to the benzene ring under certain conditions. The choice of halogenating agent and reaction conditions plays a crucial role in determining the regiochemical outcome of the reaction. For instance, direct halogenation of indoles can be achieved using elemental halogens, N-halosuccinimides, or phosphorus oxyhalides in the presence of imidazole.

Transformations Involving the 4-Bromobutyl Side Chain

The 4-bromobutyl side chain in this compound provides a versatile handle for a variety of chemical transformations, most notably nucleophilic substitution and intramolecular cyclization reactions.

Nucleophilic Substitution Reactions at the Alkyl Bromide Moiety

The primary alkyl bromide of the 4-bromobutyl side chain is an excellent electrophile for nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. This allows for the introduction of a wide range of functional groups at the terminus of the side chain. The reactivity of the alkyl bromide moiety opens up pathways to a diverse array of 3-substituted indole derivatives.

A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The table below illustrates some potential nucleophilic substitution reactions with this compound.

NucleophileReagent ExampleProduct
AmineAmmonia, Primary/Secondary Amines3-(4-Aminobutyl)-1H-indole
AzideSodium Azide (NaN₃)3-(4-Azidobutyl)-1H-indole
CyanideSodium Cyanide (NaCN)3-(5-Cyanopentyl)-1H-indole
ThiolateSodium Thiophenoxide (NaSPh)3-(4-(Phenylthio)butyl)-1H-indole
MalonateDiethyl MalonateDiethyl 2-(4-(1H-indol-3-yl)butyl)malonate

These reactions are typically carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 reaction pathway.

Intramolecular Cyclization Pathways and Ring Closure Reactions

The presence of both a nucleophilic indole ring and an electrophilic alkyl halide within the same molecule allows for intramolecular cyclization reactions, providing a powerful strategy for the synthesis of polycyclic indole derivatives. The 4-bromobutyl side chain is of a suitable length to facilitate the formation of a new six-membered ring.

One of the most significant applications of this intramolecular cyclization is in the synthesis of the tetracyclic ergoline (B1233604) ring system, which is the core structure of the ergot alkaloids. In this process, the indole nitrogen is first protected, and then the side chain is induced to cyclize onto the C-4 position of the indole nucleus. This key ring-forming step can be achieved through an intramolecular Friedel-Crafts-type alkylation.

The mechanism of this acid-catalyzed cyclization involves the formation of a carbocation or a carbocation-like species from the alkyl bromide, which is then attacked by the electron-rich C-4 position of the indole ring. Subsequent deprotonation re-aromatizes the benzene ring and yields the tetracyclic product. It is noteworthy that while cyclization onto the C-4 position is common in the synthesis of ergot alkaloids, cyclization at the C-2 position is also a possibility, and the regioselectivity can be influenced by the reaction conditions and the nature of any substituents on the indole ring. Isotopic labeling studies on similar intramolecular alkylations have suggested the involvement of a spirocyclic intermediate, indicating a more complex mechanism than a direct SN2 or Friedel-Crafts reaction in some cases.

This intramolecular cyclization strategy is a testament to the utility of this compound as a versatile building block in the synthesis of complex, biologically important molecules.

Inability to Generate Article on the

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific information available to generate the requested article on the "" according to the provided outline.

The user's instructions require a detailed analysis of this specific compound within two highly specialized areas of synthetic chemistry:

Transition Metal-Mediated Transformations for C-H Alkylation and Cross-Coupling: This requires data on reactions where catalysts are used to activate the C-H bonds of the indole ring of this compound for further functionalization.

Metal-Free and Sustainable Reaction Development: This necessitates findings on reactions of the same compound that proceed without transition metal catalysts, focusing on environmentally benign methods.

The performed searches yielded general information on the reactivity of the indole scaffold in such transformations. However, no specific studies, detailed research findings, or data tables concerning "this compound" as the substrate in these particular reaction types could be located. This chemical appears to be primarily utilized as a synthetic building block where the terminal bromide on the butyl chain is the intended reactive site for nucleophilic substitution, rather than the indole core being subjected to the advanced catalytic methods outlined.

Generating content would require extrapolating from the reactivity of other, different indole derivatives, which would violate the strict instructions to focus solely on "this compound" and adhere strictly to the provided outline. Therefore, to maintain scientific accuracy and adhere to the user's explicit constraints, the requested article cannot be produced.

Applications of 3 4 Bromobutyl 1h Indole As a Versatile Synthetic Precursor

Construction of Complex Substituted Indole (B1671886) Scaffolds

The reactive nature of the bromoalkyl group in 3-(4-bromobutyl)-1H-indole makes it an excellent substrate for nucleophilic substitution reactions. This reactivity is frequently exploited to introduce a wide array of substituents at the C3-position of the indole core, leading to the formation of complex and functionally diverse indole derivatives.

One of the primary applications in this context is the alkylation of various nucleophiles. Amines, in particular, can readily displace the bromide ion to form new carbon-nitrogen bonds. This reaction is fundamental in medicinal chemistry for the synthesis of long-chain arylpiperazines, a class of compounds known for their interactions with serotonin (B10506) and dopamine (B1211576) receptors. For instance, derivatives of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been synthesized, exhibiting high affinity for the 5-HT1A receptor. nih.govresearchgate.net The general synthetic approach involves the reaction of an appropriately substituted arylpiperazine with a bromobutyl-containing scaffold, which can be derived from this compound.

Beyond simple amine alkylation, the bromobutyl moiety can be leveraged in more complex, multi-step synthetic sequences. For example, it can serve as a tether to introduce functionalities that can subsequently participate in palladium-catalyzed cross-coupling reactions. While direct examples utilizing this compound in sophisticated palladium-catalyzed reactions like the Heck or Suzuki couplings on the butyl chain itself are not extensively documented in the provided search results, the principle of using haloalkanes in such reactions is a cornerstone of modern organic synthesis. nih.govnih.gov The presence of the reactive C-Br bond allows for the potential introduction of aryl, vinyl, or other organic fragments, thereby significantly increasing the molecular complexity of the indole scaffold.

The following table summarizes representative transformations of the bromobutyl group in the synthesis of complex indole scaffolds:

ReactantReagent/CatalystProduct TypeApplication
This compoundArylpiperazine4-Arylpiperazin-1-yl)butyl]indole5-HT1A Receptor Ligands
This compoundSecondary AmineN,N-Disubstituted 4-(1H-indol-3-yl)butan-1-amineChemical Research Intermediates
This compoundAzide Nucleophile3-(4-Azidobutyl)-1H-indolePrecursor for further functionalization (e.g., click chemistry)

These examples underscore the role of this compound as a key intermediate for accessing a diverse range of 3-substituted indole derivatives with potential applications in medicinal chemistry and materials science.

Access to Fused and Polycyclic Indole Ring Systems

The butyl bromide functionality of this compound provides a strategic anchor point for the construction of fused and polycyclic systems incorporating the indole nucleus. This is typically achieved through intramolecular cyclization reactions, where the butyl chain is transformed into a new ring fused to the indole core.

A prominent example of such a polycyclic system is the carbazole (B46965) skeleton, which consists of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring. wjarr.com While many methods for carbazole synthesis start from simpler indoles, the presence of the 4-bromobutyl group offers a direct pathway for forming a six-membered ring fused to the indole. This can be envisioned through a sequence involving nucleophilic displacement of the bromide by a carbanion or another nucleophilic center, followed by cyclization and subsequent aromatization. For instance, the synthesis of 1,2,3,4-tetrahydrocarbazoles often proceeds via the Fischer indole synthesis from a phenylhydrazine (B124118) and a cyclohexanone (B45756) derivative. wjarr.comacgpubs.orgwjarr.comresearchgate.net An alternative approach could involve the intramolecular Friedel-Crafts alkylation of an appropriately functionalized derivative of this compound.

Another important class of fused indole systems are the γ-carbolines (also known as 5H-pyrido[4,3-b]indoles). beilstein-journals.orgnih.govuni-muenchen.debeilstein-archives.orgwikipedia.org These structures are of significant interest due to their presence in numerous biologically active natural products and synthetic compounds. The synthesis of γ-carboline derivatives can be achieved through various strategies, including palladium-catalyzed intramolecular cyclizations. mdpi.comencyclopedia.puborganic-chemistry.org A synthetic route starting from this compound could involve the conversion of the bromide to an amine, followed by an intramolecular cyclization to form the pyridone ring of the γ-carboline skeleton.

The following table illustrates potential pathways to fused indole systems starting from this compound derivatives:

Starting Material DerivativeReaction TypeFused Ring System
N-Substituted-3-(4-oxobutyl)-1H-indoleIntramolecular Aldol Condensation/DehydrationTetrahydrocarbazole
3-(4-Aminobutyl)-1H-indoleIntramolecular Amidation/Cyclizationγ-Carboline precursor
This compound derivative with an ortho-alkynyl anilinePalladium-catalyzed intramolecular cyclizationFused Indole System

These examples highlight the strategic importance of the 4-bromobutyl group in facilitating the ring-closing reactions necessary for the assembly of complex, polycyclic indole frameworks.

Synthesis of Indole-Containing Heterocyclic Systems for Chemical Research

The versatility of this compound extends to the synthesis of a wide variety of non-fused heterocyclic systems that are appended to the indole core. The reactive C-Br bond serves as an electrophilic site for the introduction of various heterocyclic moieties through alkylation reactions.

A significant application in this area is the synthesis of indole-piperazine derivatives. researchgate.net Piperazine (B1678402) and its derivatives are common structural motifs in pharmacologically active compounds, and their attachment to an indole scaffold often leads to molecules with interesting biological properties. For example, 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines have been synthesized and investigated for their potential in treating central nervous system disorders. researchgate.net The synthesis of these compounds can be achieved by the direct reaction of this compound with a suitably substituted piperazine.

Furthermore, the synthesis of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showcases the construction of more complex heterocyclic systems. nih.govresearchgate.net In these molecules, the butyl chain originating from a precursor like this compound acts as a linker connecting the indole moiety to a piperazine ring, which is further incorporated into a pyrrolidine-2,5-dione structure.

The following table provides examples of indole-containing heterocyclic systems synthesized using this compound as a precursor:

Heterocyclic NucleophileResulting Heterocyclic SystemPotential Application
Substituted PiperazineIndole-piperazineCNS disorder treatment
PyrrolidineIndole-pyrrolidineChemical Research
ImidazoleIndole-imidazoleMedicinal Chemistry
PyridineIndole-pyridineMaterials Science

The ability to readily couple this compound with a diverse range of heterocyclic nucleophiles makes it an invaluable tool for generating libraries of novel compounds for chemical and biological screening.

Role in the Synthesis of Precursors for Advanced Organic Materials

Indole and its derivatives, particularly carbazoles, have garnered significant attention in the field of materials science due to their unique electronic and photophysical properties. These properties make them suitable for applications in advanced organic materials, such as organic light-emitting diodes (OLEDs) and conducting polymers.

Carbazole-containing compounds are well-known for their hole-transporting capabilities and are frequently used in the emissive and charge-transporting layers of OLEDs. chemijournal.com The synthesis of functionalized carbazoles can be achieved through various methods starting from indole precursors. wjarr.combeilstein-journals.orgorganic-chemistry.orgokstate.edu While a direct synthetic route from this compound to a carbazole-based OLED material is not explicitly detailed in the provided search results, the potential for such a transformation exists. The bromobutyl group could be utilized to introduce specific functionalities that tune the electronic properties of the resulting carbazole or to link the carbazole unit to a polymer backbone.

The development of indole-based conducting polymers is another area of active research. metu.edu.trrsc.org These materials have potential applications in organic electronics, sensors, and electrochromic devices. The synthesis of such polymers can be achieved through the polymerization of functionalized indole monomers. The bromobutyl group in this compound could serve as a reactive site for polymerization reactions, such as Williamson ether synthesis with a diol to form a polyether, or through conversion to a polymerizable group like a vinyl or acetylene (B1199291) moiety. Electropolymerization of indole derivatives is also a viable method for creating conductive polymer films. researchgate.net

The following table outlines the potential role of this compound in the synthesis of precursors for advanced organic materials:

Material TypeSynthetic StrategyPotential Application
Carbazole-based Hole-Transporting MaterialsIntramolecular cyclization and functionalizationOrganic Light-Emitting Diodes (OLEDs)
Indole-based Conducting PolymersPolymerization via the bromobutyl groupOrganic Electronics
Indole-functionalized Porous Organic PolymersIncorporation into a porous frameworkIodine capture, Catalysis

Analytical Characterization Methodologies for 3 4 Bromobutyl 1h Indole and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. researchgate.net For 3-(4-Bromobutyl)-1H-indole, both ¹H NMR and ¹³C NMR spectra provide characteristic signals that can be assigned to specific atoms within the structure.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the protons on the butyl chain, and the N-H proton of the indole. The indole protons typically appear in the downfield region (around 6.5-8.0 ppm) due to the aromatic ring current. The protons of the butyl chain would appear further upfield, with their chemical shifts influenced by the adjacent electron-withdrawing bromine atom and the indole ring. The protons on the carbon attached to the bromine (CH₂-Br) would be the most downfield among the aliphatic protons. Spin-spin coupling patterns would provide further information on the connectivity of the protons. docbrown.info

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show signals for the eight carbons of the indole ring and the four carbons of the butyl chain. The aromatic carbons resonate at lower field (typically 100-140 ppm), while the aliphatic carbons of the butyl chain appear at higher field. The carbon atom bonded to the bromine would be shifted downfield compared to the other methylene (B1212753) carbons in the chain.

Expected ¹H and ¹³C NMR Data for this compound

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Indole N-H 7.8 - 8.2 (broad singlet) -
Indole Aromatic C-H 6.9 - 7.7 (multiplets) 110 - 137
Indole C2 - ~122
Indole C3 - ~115
Indole Quaternary Carbons - 125 - 137
CH₂ (alpha to indole) 2.7 - 2.9 (triplet) 25 - 30
CH₂ (beta to indole) 1.8 - 2.0 (multiplet) 30 - 35
CH₂ (gamma to indole) 1.9 - 2.1 (multiplet) 30 - 35

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electron ionization (ESI) or other soft ionization techniques would be employed. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the mass of the molecule (C₁₂H₁₄BrN, MW: 252.15 g/mol ). chembeez.comchiralen.com A key feature would be the isotopic pattern of the molecular ion, which would show two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, a characteristic signature of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br). massbank.eu Fragmentation patterns observed in the mass spectrum can also provide structural information, with common fragmentation involving the loss of the bromine atom or cleavage of the butyl chain.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for both the isolation of this compound from reaction mixtures and the assessment of its purity.

Column Chromatography

For preparative scale purification, flash column chromatography is a commonly used method for indole derivatives. orgsyn.orgrsc.org This technique involves passing the crude product through a stationary phase, typically silica (B1680970) gel, using a mobile phase of varying polarity. For a moderately polar compound like this compound, a solvent system consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. rsc.org By gradually increasing the polarity of the mobile phase, the compound of interest can be separated from impurities.

Typical Column Chromatography Conditions for Indole Derivatives

Parameter Description
Stationary Phase Silica gel (e.g., 35-70 mesh) orgsyn.org
Mobile Phase Gradient elution with Hexane/Ethyl Acetate (e.g., starting from 100% hexane and gradually increasing the percentage of ethyl acetate) rsc.org

| Detection | Thin-Layer Chromatography (TLC) with UV light visualization |

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and efficient method for assessing the purity of the final compound. Using a reverse-phase column (e.g., C18), a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed. The compound is detected as it elutes from the column, often by a UV detector set to a wavelength where the indole chromophore absorbs strongly (around 280 nm). The purity is determined by the area percentage of the main peak in the chromatogram.

Crystallographic Analysis for Solid-State Structure Determination

X-ray Diffraction

Single-crystal X-ray diffraction analysis would provide a wealth of information about the solid-state structure of this compound. This includes bond lengths, bond angles, and the conformation of the butyl side chain. Studies on indole and its simple derivatives show they commonly crystallize in orthorhombic or monoclinic systems. acs.org

Expected Crystallographic Features for Indole Derivatives

Parameter Common Observations in Indole Analogues
Crystal System Orthorhombic, Monoclinic acs.org
Key Intermolecular Interactions N-H···π interactions, Hydrogen bonds, π-π stacking nih.govacs.org
Molecular Packing Tendency to form plate-like crystals nih.govresearchgate.net

| Conformational Analysis | Determination of the torsion angles of the alkyl side chain |

Contemporary Research Trajectories and Future Perspectives in Bromoalkyl Indole Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of 3-substituted indoles, including 3-(4-Bromobutyl)-1h-indole, is a cornerstone of modern heterocyclic chemistry. nih.gov Researchers are continually seeking more efficient, selective, and sustainable methods to construct these valuable molecules.

One of the primary strategies for the synthesis of 3-alkylindoles involves the direct C3-alkylation of the indole (B1671886) ring. rsc.orgnih.govnih.govresearchgate.net This can be achieved through various catalytic systems. For instance, nickel-catalyzed C3-alkylation of indoles using alcohols as alkylating agents via a "borrowing hydrogen" strategy has emerged as a powerful technique. rsc.org This method offers an atom-economical approach to forming carbon-carbon bonds at the indole C3 position. Another notable advancement is the use of B(C6F5)3 as a catalyst for the direct C3-alkylation of indoles with amine-based alkylating agents. nih.govacs.org This metal-free approach provides a complementary strategy to traditional methods. nih.govacs.org Furthermore, BF3-OEt2 has been demonstrated as an effective catalyst for the C3-alkylation of indoles, particularly with electron-deficient indoles under mild conditions. nih.gov

While direct alkylation is a primary route, other innovative methods are being explored. Multi-component domino reactions offer a streamlined approach to constructing functionalized indoles in a single pot, minimizing waste and purification steps. nih.gov These reactions can lead to the formation of the indole skeleton and its simultaneous functionalization. nih.gov

Below is a table summarizing various catalytic systems employed in the C3-alkylation of indoles, which are relevant to the synthesis of this compound.

Catalyst SystemAlkylating Agent TypeKey Features
Nickel ComplexAlcoholsUtilizes a borrowing hydrogen strategy; broad substrate scope. rsc.org
B(C6F5)3Amine-based reagentsMetal-free; effective for various indole classes. nih.govacs.org
BF3-OEt2MaleimidesWorks well with electron-deficient indoles under mild conditions. nih.gov

Exploration of New Reactivity Modes and Catalytic Systems for Functionalization

The reactivity of the this compound is dominated by the electrophilic nature of the C3 position of the indole ring and the presence of the reactive bromoalkyl chain. youtube.com The indole nucleus is inherently electron-rich, making the C3 position highly susceptible to electrophilic attack. youtube.com

Recent research has focused on leveraging transition-metal catalysis to achieve novel functionalizations of the indole core. rsc.orgnih.gov Palladium-catalyzed domino reactions, for example, have been extensively used to synthesize complex 3,n-fused tricyclic indole skeletons. mdpi.com These reactions can involve a cascade of bond-forming events, leading to the rapid construction of intricate molecular architectures. mdpi.com

The bromoalkyl chain of this compound provides a handle for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, further expanding the synthetic utility of this building block. For instance, reaction with various nucleophiles can lead to the formation of ethers, amines, azides, and other derivatives, which can then be used in subsequent transformations.

Design and Synthesis of Advanced Indole-Based Chemical Architectures

The unique bifunctional nature of this compound, possessing both a nucleophilic indole core and an electrophilic side chain, makes it an ideal precursor for the synthesis of complex, fused heterocyclic systems.

A significant area of research is the synthesis of carbazole (B46965) derivatives from indole precursors. rsc.org Carbazoles are an important class of nitrogen-containing heterocycles with applications in materials science and medicinal chemistry. The intramolecular cyclization of appropriately functionalized this compound derivatives can provide a direct route to carbazole and related structures. For instance, intramolecular Heck reactions or other palladium-catalyzed C-H activation/cyclization strategies can be envisioned to form the additional fused ring. The synthesis of novel indolo[3,2-b]carbazole (B1211750) derivatives has been reported, showcasing the potential for creating complex polycyclic aromatic systems from indole starting materials. rsc.org

Furthermore, the bromoalkyl chain can participate in domino reactions, where a single synthetic operation leads to the formation of multiple chemical bonds. nih.gov Such reactions are highly efficient and can generate significant molecular complexity from simple starting materials.

The table below illustrates potential advanced chemical architectures that could be synthesized from this compound.

Target ArchitectureSynthetic StrategyPotential Application
Fused Tricyclic IndolesPalladium-catalyzed domino reactions mdpi.comBiologically active molecules, natural product synthesis mdpi.com
Carbazole DerivativesIntramolecular cyclization, Diels-Alder reactions nih.govPharmaceuticals, functional materials rsc.org
Polyfunctionalized IndolesMulti-component domino reactions nih.govChemical and pharmaceutical interest nih.gov

Computational Chemistry Approaches in Indole Reactivity and Synthesis Prediction

Computational chemistry has become an indispensable tool in modern organic synthesis, providing valuable insights into reaction mechanisms, predicting reactivity, and guiding the design of new synthetic strategies. indexcopernicus.com In the context of bromoalkyl indole chemistry, computational methods are being applied to understand and predict various aspects of their behavior.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are being developed for various substituted indole derivatives to correlate their structural features with their biological activities. nih.govresearchgate.netmdpi.comnih.gov These models can help in the rational design of new indole-based compounds with desired properties. For instance, 2D-QSAR modeling has been used to guide the synthesis of novel indolyl derivatives with antioxidant activity. mdpi.com

In Silico Prediction of Reactivity and Synthesis: Computational tools are employed to predict the reactivity of indole derivatives and to design synthetic routes. indexcopernicus.com For example, in silico studies, including molecular docking, are used to investigate the interaction of indole derivatives with biological targets, which can aid in the development of new therapeutic agents. frontiersin.orgmdpi.com Density Functional Theory (DFT) calculations are used to study the electronic structure and reactivity of indoles, providing insights into their reaction mechanisms. rsc.org Computational studies have also been used to investigate the excited-state dynamics of indole in solution, which is crucial for understanding its photophysical properties. nih.gov

The following table summarizes the application of computational chemistry in the study of indole derivatives.

Computational MethodApplicationKey Insights
QSARPredicting biological activityCorrelation of structural features with anti-inflammatory or antioxidant properties. researchgate.netmdpi.com
Molecular DockingInvestigating protein-ligand interactionsUnderstanding the binding modes of indole derivatives with biological targets. frontiersin.orgmdpi.com
DFTStudying electronic structure and reactivityElucidating reaction mechanisms and predicting reactivity. rsc.org

Q & A

Q. Basic

  • NMR Spectroscopy : Compare 1H^1H-NMR peaks (e.g., δ 4.19 ppm for -CH2_2-Br, δ 6.53 ppm for indole C3-H) with literature .
  • TLC : Use a 70:30 ethyl acetate:hexane mixture; target Rf_f ≈ 0.30 .
  • HRMS : Confirm molecular ion [M+H]+^+ at m/z 257.0 (calculated for C12_{12}H13_{13}BrN) .
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C 55.80%, H 5.09%, Br 29.03%) .

What strategies enable efficient functionalization of this compound via nucleophilic substitution?

Advanced
The bromobutyl chain undergoes nucleophilic substitution with amines (e.g., morpholine) under mild conditions:

  • Reaction Setup : Use K2_2CO3_3 as a base in DMF at 50°C for 6 hours .
  • Monitoring : Track substitution via 1H^1H-NMR disappearance of -CH2_2-Br (δ 3.40 ppm) and emergence of morpholine peaks (δ 3.70–3.75 ppm) .
    Alternative nucleophiles (e.g., thiols, azides) require polar aprotic solvents and elevated temperatures. For azide substitution, employ NaN3_3 in DMSO at 60°C .

How does the bromobutyl substituent influence the reactivity of indole derivatives in cross-coupling reactions?

Advanced
The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Steric Effects : The four-carbon chain minimizes steric hindrance, enabling efficient Pd-catalyzed couplings .
  • Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks.
    For example, coupling with arylboronic acids requires Pd(PPh3_3)4_4 and Na2_2CO3_3 in dioxane/water (3:1) at 80°C .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .
  • Storage : Keep in inert atmosphere at 2–8°C to prevent decomposition .
  • Disposal : Treat as halogenated waste and incinerate in approved facilities .

How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

Advanced
Single-crystal X-ray analysis determines:

  • Dihedral Angles : The angle between indole and substituent rings (e.g., 58.85° for a phenyl-substituted analog) .
  • Crystal Packing : Non-covalent interactions (e.g., π-π stacking) influence solubility and stability .
    For accurate results, grow crystals via slow evaporation in ethyl acetate/hexane and collect data at 113 K .

What side reactions occur during indole alkylation, and how are they suppressed?

Q. Basic

  • Multiple Alkylation : Competing N1 and C3 alkylation is minimized by using excess 1,4-dibromobutane (5:1 ratio) .
  • Base Degradation : NaH reactivity in DMF is stabilized by low-temperature addition (0–5°C) .
  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate gradient) removes unreacted indole and dimers .

What role does the bromobutyl group play in the biological activity of indole derivatives?

Q. Advanced

  • Lipophilicity : The bromobutyl chain enhances membrane permeability, critical for CNS-targeting compounds .
  • Binding Interactions : The bromine atom can act as a hydrogen bond acceptor in enzyme active sites (e.g., kinase inhibitors) .
    To assess activity, conduct in vitro assays like fluorescence polarization (for protein binding) or MIC tests (for antimicrobial activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.